molecular formula C54H39N B13101207 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline CAS No. 198639-41-7

4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline

Cat. No.: B13101207
CAS No.: 198639-41-7
M. Wt: 701.9 g/mol
InChI Key: FCSYGWPGJCGOAV-UHFFFAOYSA-N
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Description

4-(2-Phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is a triphenylamine (TPA) derivative characterized by a central aniline nitrogen atom substituted with two bulky 4-(2-phenylphenyl)phenyl groups. This structure enhances its π-conjugation and steric hindrance, making it suitable for applications in organic electronics, such as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) or perovskite solar cells (PSCs). Its extended aromatic system improves charge-carrier mobility and thermal stability, while the bulky substituents prevent molecular aggregation, enhancing film-forming properties .

Properties

CAS No.

198639-41-7

Molecular Formula

C54H39N

Molecular Weight

701.9 g/mol

IUPAC Name

4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H

InChI Key

FCSYGWPGJCGOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic compounds. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Mechanism of Action

The mechanism of action of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline involves its interaction with molecular targets in organic electronic devices. It functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and performance of devices such as OLEDs and OFETs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the TPA family, which includes numerous derivatives with varied substituents. Below is a detailed comparison with structurally or functionally similar compounds:

Compound Substituents Key Properties Applications References
4-(2-Phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline Two 4-(2-phenylphenyl)phenyl groups High thermal stability, broad π-conjugation, low oxidation potential (~0.6 V vs. Ag/AgCl) OLEDs, PSCs
N,N-bis(4-(hexylthio)phenyl)aniline Hexylthio groups at para positions Enhanced hole mobility (≈10⁻⁴ cm²/Vs), reduced recombination in DSSCs Dye-sensitized solar cells (DSSCs)
N,N-bis(4-methoxyphenyl)aniline Methoxy groups Lower bandgap (~2.3 eV), strong electron-donating ability Electrochromic materials
N,N-bis(4-(tert-butyl)phenyl)aniline tert-Butyl groups Improved solubility, high glass transition temperature (Tg > 150°C) OLED host materials
4-Nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline (NTTPA) Thiophene and nitro groups Narrow bandgap (1.34 eV), NIR electrochromism Smart windows, displays

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methoxy, tert-butyl) : Increase HOMO energy levels, enhancing hole injection capabilities. Methoxy groups in NMOTPA reduce the bandgap to 1.59 eV, enabling NIR electrochromism .
  • Electron-Withdrawing Groups (e.g., nitro) : Lower LUMO levels, facilitating charge transfer. NTTPA’s nitro group reduces its bandgap to 1.34 eV, making it suitable for NIR applications .
  • Bulky Substituents (e.g., 2-phenylphenyl) : Improve thermal stability (decomposition temperature >300°C) and suppress crystallization, critical for amorphous film formation in OLEDs .

Performance in Optoelectronic Devices

  • Electrochromic Materials : NTTPA exhibits 85% optical contrast in the NIR region, outperforming methoxy-substituted NMOTPA (70%) .
  • OLED Hosts : tert-Butyl-substituted t-DCDPA achieves a maximum luminance efficiency of 12 cd/A, whereas simpler TPAs like DCDPA show lower efficiency (~8 cd/A) due to weaker charge balance .
  • DSSC Sensitizers : N,N-bis(4-(hexylthio)phenyl)aniline-based dyes achieve >8% power conversion efficiency (PCE), surpassing oxygenated analogues by 1.5× .

Key Research Findings

  • Synthetic Routes : Most TPAs, including the target compound, are synthesized via Stille or Suzuki coupling reactions. For example, NTTPA is prepared using a Pd-catalyzed Stille coupling .
  • Electrochemical Stability: Cyclic voltammetry reveals reversible oxidation peaks for TPAs, with the target compound showing a lower overpotential (ΔEp = 80 mV) compared to tert-butyl derivatives (ΔEp = 120 mV) .
  • Thermal Properties : Bulky substituents increase Tg values; e.g., 4-(2-phenylphenyl)-substituted TPA has a Tg of 165°C, while unsubstituted TPA has Tg < 100°C .

Biological Activity

4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline, also known by its CAS number 536761-34-9, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies involving this compound.

The molecular formula of the compound is C44H29NC_{44}H_{29}N with a molecular weight of approximately 571.708 g/mol. The compound features a complex biphenyl structure that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₄₄H₂₉N
Molecular Weight571.708 g/mol
DensityN/A
Melting PointN/A
LogP12.541

Biological Activity Overview

Research on the biological activity of this compound is relatively limited but suggests several potential areas of interest:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of biphenyl compounds have shown IC50 values ranging from 0.33 to 7.10 μM against breast and cervical cancer cell lines, indicating that structural modifications can enhance biological efficacy .
  • Antifungal Properties : While direct studies on this specific compound are sparse, related compounds in the thiazole class have shown promising antifungal activity against pathogens like Candida albicans, suggesting that similar biphenyl structures could exhibit antifungal properties as well .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for compounds related to this compound indicates that variations in the substituents on the phenyl rings significantly affect their biological activity. For example:

  • Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine in para positions has been shown to enhance antifungal activity due to increased electron density and lipophilicity, facilitating better membrane penetration and target interaction .
  • Biphenyl Units : The arrangement and substitution pattern of biphenyl units can influence both solubility and binding affinity to biological targets, which is crucial for therapeutic efficacy.

Case Studies

  • Antiproliferative Activity : A study evaluated a series of biphenyl derivatives against multiple cancer cell lines (MCF-7, MDA-MB-231). The results demonstrated that certain structural modifications led to enhanced antiproliferative effects, with IC50 values indicating potent activity against these cell lines .
  • Photoreactivity : Research into related compounds has shown varying degrees of photoreactivity under UV light, which may also contribute to their biological profiles by generating reactive species that can interact with cellular components .

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